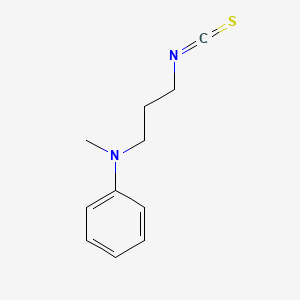
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid
Descripción general
Descripción
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid, also known as 5-bromo-2-cyano-3-difluoro-methylphenylacetic acid (5-Br-2-CN-3-F2MPAA), is a synthetic organic compound with a variety of applications in scientific research. It is a brominated derivative of the phenylacetic acid family, and has been used as a reagent in a variety of organic synthesis reactions. It is also used in the synthesis of various pharmaceuticals, drugs and other compounds.
Aplicaciones Científicas De Investigación
5-Br-2-CN-3-F2MPAA has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, as well as in the synthesis of various pharmaceuticals, drugs and other compounds. In addition, it has been used as a ligand in the synthesis of organometallic complexes, and as a catalyst in the synthesis of polymers. Furthermore, it has been used in the synthesis of fluorinated polymers, and in the synthesis of polymers with improved physical and chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Br-2-CN-3-F2MPAA is not fully understood. However, it is believed that the bromine atom in the molecule functions as a nucleophile, and reacts with the substrate to form a covalent bond. This reaction is believed to be the driving force behind the various synthetic reactions that 5-Br-2-CN-3-F2MPAA is used in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-2-CN-3-F2MPAA are not well understood. However, it is known that the compound is not toxic, and does not appear to have any adverse effects on the body. Furthermore, it is believed to be non-mutagenic, and does not appear to interfere with the normal functioning of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Br-2-CN-3-F2MPAA in laboratory experiments include its ease of use, low cost, and the fact that it is non-toxic. Furthermore, it can be used in a variety of solvent systems, and is not affected by the presence of other chemicals. The main limitation of using 5-Br-2-CN-3-F2MPAA is that its mechanism of action is not fully understood, and therefore its use in certain reactions may be unpredictable.
Direcciones Futuras
Future research directions for 5-Br-2-CN-3-F2MPAA include further investigation into its mechanism of action, as well as its potential applications in various synthetic reactions. In addition, further research could be conducted into its potential use as a ligand in the synthesis of organometallic complexes, and its potential use as a catalyst in the synthesis of polymers. Furthermore, further research could be conducted into its potential use in the synthesis of fluorinated polymers, and its potential use in the synthesis of polymers with improved physical and chemical properties. Finally, further research could be conducted into the biochemical and physiological effects of 5-Br-2-CN-3-F2MPAA.
Propiedades
IUPAC Name |
2-[5-bromo-2-cyano-3-(difluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-6-1-5(2-9(15)16)8(4-14)7(3-6)10(12)13/h1,3,10H,2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPQHRGOHKWDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)C#N)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1416327.png)
![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416328.png)
![4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1416329.png)



![3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416338.png)
![1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1416340.png)

![4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1416342.png)

![N-[4-(4-Bromophenoxy)benzyl]-N-methylamine](/img/structure/B1416345.png)

